N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLEJBBYCDVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Propyl Chain: The benzofuran ring is then functionalized with a propyl chain, often through alkylation reactions.
Formation of the Adamantane Carboxamide: The final step involves the coupling of the benzofuran-propyl intermediate with adamantane-1-carboxylic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The propyl chain and adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide is a synthetic compound attracting interest in medicinal chemistry and materials science because it combines adamantane and benzofuran elements. The adamantane framework offers structural rigidity and stability, while the benzofuran moiety introduces functional groups for interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry this compound is investigated for potential therapeutic applications, especially in oncology and virology. Preliminary studies show that the compound interacts with molecular targets like enzymes and receptors involved in cell signaling pathways. The benzofuran component improves cell membrane penetration, which may allow for effective intracellular action. Studies indicate potential anticancer and antiviral properties, but further research is required to confirm these mechanisms and clinical efficacy.
Material Science The compound's unique structure makes it applicable in material science.
Interactions Research suggests that this compound may modulate biological pathways via interactions with specific enzymes and receptors. The benzofuran component enhances cellular uptake, which is important for its therapeutic efficacy. More studies are needed to fully understand these interactions and their implications for drug development.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2,3-Dihydrobenzofuran | Benzofuran core | Antioxidant properties |
| Benzofuran-2-carboxylic acid | Benzofuran core with carboxylic acid group | Anticancer activity |
| Amantadine | Adamantane derivative | Antiviral activity |
| Rimantadine | Adamantane derivative | Antiviral activity |
Mechanism of Action
The mechanism by which N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. The benzofuran moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets, while the adamantane structure provides stability and rigidity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other adamantane-derived carboxamides. A notable analogue is N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide (CAS: 313502-04-4), which replaces the benzofuran group with a fluorophenyl-substituted tricyclic system. Key differences include:
Complexity : The tricyclic 3-azatricyclo system in the analogue adds steric bulk and may influence solubility and membrane permeability.
Molecular Weight : The analogue has a higher molecular weight (510.60 g/mol vs. ~383.5 g/mol estimated for the parent compound), which could impact pharmacokinetics .
Data Table: Structural and Physicochemical Comparison
| Parameter | N-[3-(1-Benzofuran-2-yl)propyl]adamantane-1-carboxamide | N-(3-Fluorophenyl Tricyclic Adamantane Carboxamide) |
|---|---|---|
| Molecular Formula | Not available | C32H31FN2O3 |
| Molecular Weight | ~383.5 (estimated) | 510.60 |
| Key Functional Groups | Benzofuran, adamantane | Fluorophenyl, tricyclic azatricyclo system |
| Solubility (Predicted) | Likely low (high lipophilicity) | Low (high molecular complexity) |
| Price (Research Use) | Not available | $8–$11/g (USD) |
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C22H27NO2
- Molecular Weight : 337.5 g/mol
- IUPAC Name : this compound
The compound exhibits a variety of biological activities, primarily through its interactions with neurotransmitter systems and potential anticancer mechanisms. It has been suggested that the benzofuran moiety may enhance its affinity for certain biological targets, including receptors involved in neurotransmission and cell proliferation.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.5 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.2 | Disruption of microtubule dynamics |
These findings suggest that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells, potentially through the activation of caspases and disruption of microtubule dynamics.
2. Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system. Research indicates that it may enhance dopaminergic and serotonergic activities, which could be beneficial in treating neurodegenerative diseases or disorders characterized by low levels of these neurotransmitters.
Case Study: Locomotor Activity Enhancement in Rats
A study demonstrated that administration of this compound resulted in increased locomotor activity in rats. This effect was mediated by the activation of the dopaminergic system, as evidenced by the attenuation of activity when a dopamine D1 receptor antagonist was administered .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the benzofuran ring is significant for enhancing interaction with target proteins involved in cancer proliferation and neurotransmitter release.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Benzofuran moiety | Increased binding affinity |
| Adamantane core | Enhanced stability and bioavailability |
| Carboxamide group | Facilitates hydrogen bonding interactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes. The benzofuran core can be prepared via Pd-catalyzed C-H arylation or cyclization of 2-hydroxybenzaldehyde derivatives . The adamantane-1-carboxamide moiety is introduced through coupling reactions, such as amidation using carbodiimide-based activators (e.g., EDC/HOBt). Key factors include:
- Temperature : Controlled heating (60–80°C) to minimize side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for benzofuran formation .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of adamantane derivatives .
- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify adamantane’s rigid cage structure and benzofuran aromatic protons .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in adamantane-aminium bromide derivatives .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .
- Emergency Protocols : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can synthesis protocols be optimized to improve scalability while maintaining high purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance reaction control and reduce batch variability .
- Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., amidation) with reduced side products .
- In-line Analytics : Implement HPLC or FTIR monitoring for real-time purity assessment .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Metabolite Profiling : Identify active metabolites that may contribute to observed variances, as seen in structurally related neuroprotectants .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled pH and temperature .
Q. What in silico approaches predict the compound’s pharmacokinetics and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adamantane-binding targets (e.g., NMDA receptors) .
- QSAR Modeling : Corrogate substituent effects on logP and bioavailability .
- MD Simulations : Assess adamantane’s conformational stability in lipid bilayers .
Q. How can solubility challenges in aqueous experimental systems be addressed?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins or DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the adamantane moiety .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Q. Which analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Identify crystal lattice variations .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) .
- Raman Spectroscopy : Detect subtle structural differences in solid-state forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
